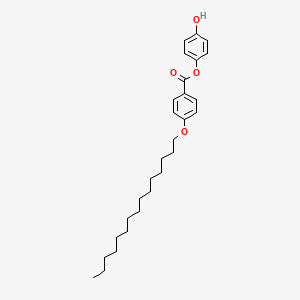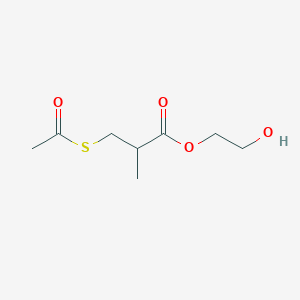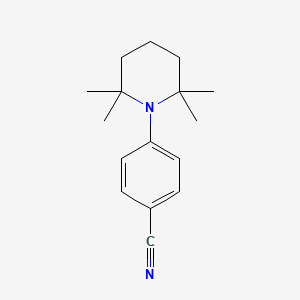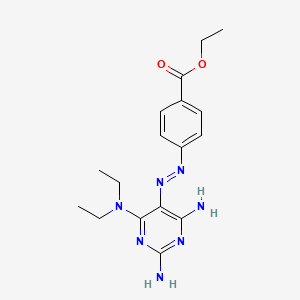![molecular formula C16H13ClN4O2 B14180060 N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-21-9](/img/structure/B14180060.png)
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific studies.
Métodos De Preparación
The synthesis of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Chlorination: The chlorination of the pyridopyrimidine core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins and enzymes in various biological processes.
Chemical Biology: The compound is used in chemical biology to develop probes and assays for detecting and quantifying biological molecules.
Industrial Applications: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Mecanismo De Acción
The mechanism of action of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparación Con Compuestos Similares
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have shown potential as antitumor agents.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds exhibit antimicrobial and antifungal activities.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has applications in various therapeutic areas due to its unique structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which can influence its biological activity and pharmacokinetic properties.
Propiedades
Número CAS |
897362-21-9 |
|---|---|
Fórmula molecular |
C16H13ClN4O2 |
Peso molecular |
328.75 g/mol |
Nombre IUPAC |
N-(6-chloro-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-10(22)18-16-19-12-7-8-13(17)20-14(12)15(21-16)23-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21,22) |
Clave InChI |
MXFKWNSDICHIMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)




![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)



![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)


![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
